molecular formula C14H17NO4S B2802951 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid CAS No. 1094714-85-8

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid

Cat. No.: B2802951
CAS No.: 1094714-85-8
M. Wt: 295.35
InChI Key: PJMXTCRVCWSTGP-UHFFFAOYSA-N
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Description

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C14H17NO4S and a molecular weight of 295.36 g/mol It is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a sulfonamide group attached to a phenylethene moiety

Preparation Methods

The synthesis of 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions to introduce the carboxyl functionality.

    Attachment of the sulfonamide group: This can be done through sulfonylation reactions using sulfonyl chlorides and amines.

    Addition of the phenylethene moiety: This step involves coupling reactions to attach the phenylethene group to the sulfonamide.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethene moiety may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall activity .

Comparison with Similar Compounds

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Phenylethenesulfonamido)cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical reactivity and biological activity.

    1-(2-Phenylethenesulfonamido)cyclopentane-1-sulfonic acid:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring with a carboxylic acid group and a sulfonamide moiety linked to a phenyl group. The structural formula can be represented as follows:

C12H15NO3S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3\text{S}

This configuration is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways. The specific activity of this compound against various bacterial strains remains an area for further exploration.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. A study highlighted the potential of cyclopentane derivatives in modulating pathways involved in cancer cell proliferation and apoptosis. The mechanism may involve the inhibition of specific kinases or other signaling molecules critical for tumor growth.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, particularly those involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling cascades.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Thromboxane A2 Receptor Antagonism : Research on cyclopentane derivatives has shown promising results in inhibiting thromboxane A2 receptors, which are implicated in various cardiovascular diseases. One study reported an IC50 value comparable to established antagonists, indicating significant potential for therapeutic applications .
  • Antimicrobial Efficacy : A comparative analysis of sulfonamide-containing compounds demonstrated their effectiveness against a range of bacterial pathogens, suggesting that modifications to the cyclopentane structure could enhance antimicrobial activity .

Data Summary

Study FocusFindingsReference
Thromboxane A2 Receptor AntagonismPotent antagonist with IC50 comparable to known drugs
Antimicrobial ActivityEffective against multiple bacterial strains

Properties

IUPAC Name

1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMXTCRVCWSTGP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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